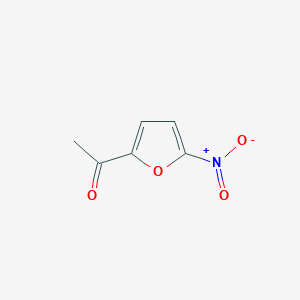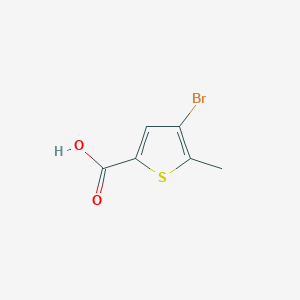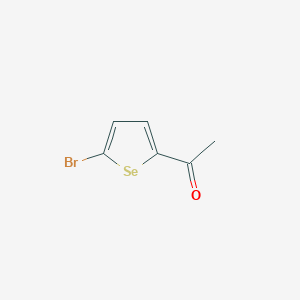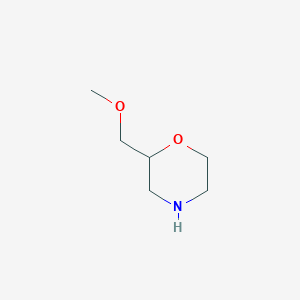
2-(甲氧基甲基)吗啉
描述
2-(Methoxymethyl)morpholine is a chemical compound with the molecular formula C6H13NO2 . It is available in two forms: 2-(Methoxymethyl)morpholine hydrochloride, which is a white to off-white powder or crystals , and (2R)-2-(Methoxymethyl)morpholine, which is a light yellow to yellow liquid .
Synthesis Analysis
The synthesis of morpholines, including 2-(Methoxymethyl)morpholine, has been a subject of significant research due to their widespread availability in natural products and biologically relevant compounds . A common method for the preparation of morpholines involves the use of 1,2-amino alcohols and their derivatives . A sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides has been developed for the synthesis of substituted morpholines .Molecular Structure Analysis
The molecular weight of 2-(Methoxymethyl)morpholine is 131.17 . The InChI code for this compound is 1S/C6H13NO2/c1-8-5-6-4-7-2-3-9-6/h6-7H,2-5H2,1H3 .Chemical Reactions Analysis
The synthesis of morpholines often involves reactions with 1,2-amino alcohols, aziridines, epoxides, and related compounds . The reaction conditions and the specific reactants used can influence the yield and the properties of the resulting morpholine .Physical And Chemical Properties Analysis
2-(Methoxymethyl)morpholine hydrochloride is a white to off-white powder or crystals . On the other hand, (2R)-2-(Methoxymethyl)morpholine is a light yellow to yellow liquid .科学研究应用
手性合成和作为去甲肾上腺素再摄取抑制剂的潜力
2-(甲氧基甲基)吗啉已被用于特定化合物的手性合成,例如(2S,3S)-2-(2-吗啉-2-基-2-苯甲氧基)酚。该化合物具有作为去甲肾上腺素再摄取抑制剂的潜在应用(Prabhakaran et al., 2004)。
吗啉衍生物的新合成
已经探索了使用吗啉衍生物的新合成途径,导致了具有潜在应用于各个领域的顺式-3,5-二取代吗啉衍生物的产生(D’hooghe等人,2006)。
放射配体成像的发展
吗啉衍生物,特别是与2-(甲氧基甲基)吗啉相关的化合物,已被合成用于放射配体成像研究,如正电子发射断层扫描(PET),为探索生物系统提供工具(Lin & Ding, 2004)。
在光动力疗法中的应用
吗啉的衍生物,包括与2-(甲氧基甲基)吗啉相关的化合物,已被探索用于光动力疗法,特别是在癌症治疗中。它们在体外对癌细胞系的疗效突出显示了它们的潜在治疗应用(Kucińska等人,2015)。
对硫化氢研究的贡献
吗啉衍生物对于理解硫化氢的生物学意义做出了贡献。例如,吗啉-4-ium 4 甲氧基苯基(吗啉基)磷硫代酸酯已被用作研究硫化氢心血管生物学的工具(Li et al., 2008)。
在合成可生物降解聚酰胺中的应用
已经进行了使用吗啉-2,5-二酮衍生物合成可生物降解聚酰胺的研究。这些研究为开发具有潜在医学应用的材料提供了见解(Veld, Dijkstra, & Feijen, 1992)。
药物化学中的构建块
吗啉是药物化学中的关键支架,因为它在增强生物活性分子的药代动力学和药效动力学性质方面发挥作用。吗啉衍生物的合成策略的最新更新强调了它在药物发现中的重要性(Tzara, Xanthopoulos, & Kourounakis, 2020)。
安全和危害
作用机制
Target of Action
Morpholine derivatives have been widely employed to enhance the potency of numerous bioactive molecules .
Mode of Action
Studies on morpholine-modified ruthenium-based agents, which are designed to have a multitarget mechanism, have shown promising results against staphylococcus aureus infection . These agents can destroy the bacterial membrane and induce ROS production in bacteria .
Biochemical Pathways
Morpholine derivatives have been shown to affect several mechanisms contributing to plant growth and productivity .
Result of Action
Morpholine derivatives have shown significant inhibitory activities against carbonic anhydrase and have demonstrated potential as anti-tumor drug candidates .
属性
IUPAC Name |
2-(methoxymethyl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-8-5-6-4-7-2-3-9-6/h6-7H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPELJYYPPKJKBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CNCCO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50565674 | |
| Record name | 2-(Methoxymethyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50565674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methoxymethyl)morpholine | |
CAS RN |
156121-15-2 | |
| Record name | 2-(Methoxymethyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50565674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(methoxymethyl)morpholine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


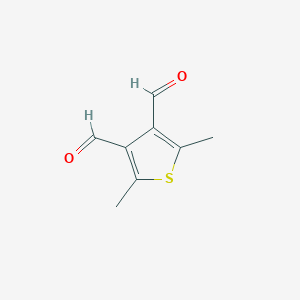
![Naphtho[1,2-c:5,6-c']bis[1,2,5]thiadiazole](/img/structure/B186566.png)
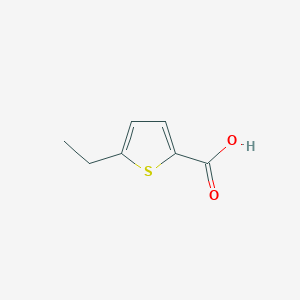
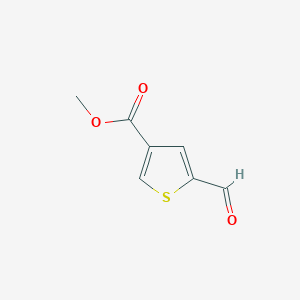
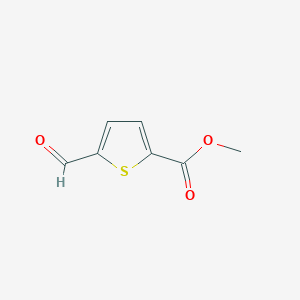
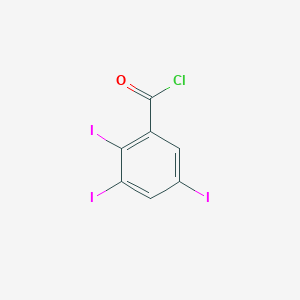
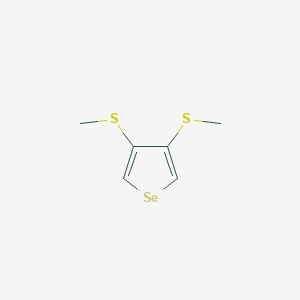
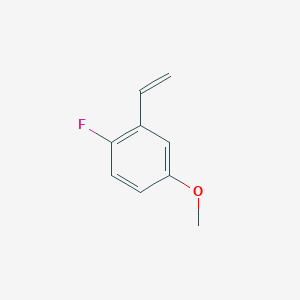
![1-hydroxy-4-methyl-2H-thieno[3,2-d]diazaborinine](/img/structure/B186583.png)

